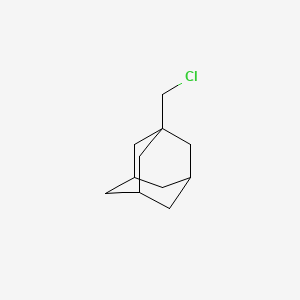

1-(Chloromethyl)adamantane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(chloromethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Cl/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUOFLCVOCPUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366531 | |

| Record name | 1-(chloromethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-70-7 | |

| Record name | 1-(chloromethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)adamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of 1-(Chloromethyl)adamantane in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry

The adamantane cage, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutics.[1][2] Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and steric bulk, properties that medicinal chemists strategically leverage to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] From the early discoveries of antiviral agents like amantadine to modern enzyme inhibitors, the adamantane scaffold has consistently demonstrated its value in enhancing drug efficacy and enabling novel therapeutic approaches.[2][5] This guide focuses on a key derivative, 1-(Chloromethyl)adamantane (CAS Number: 770-70-7), a versatile building block that provides a reactive handle for the introduction of the adamantyl group into a wide range of molecular architectures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 770-70-7 | [6][7] |

| Molecular Formula | C₁₁H₁₇Cl | [6][7] |

| Molecular Weight | 184.70 g/mol | [6][7] |

| Boiling Point | 247.6 °C at 760 mmHg | [7] |

| Density | 1.108 g/cm³ | [7] |

| Refractive Index | 1.532 | [7] |

| Flash Point | 102.6 °C | [7] |

| XLogP3 | 3.7 | [6] |

Synthesis of this compound: A Self-Validating Protocol

The most direct and widely employed method for the synthesis of this compound is the chlorination of the corresponding primary alcohol, 1-adamantylmethanol. This transformation is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.

Experimental Protocol: Chlorination of 1-Adamantylmethanol

Objective: To synthesize this compound from 1-adamantylmethanol with high purity and yield.

Materials:

-

1-Adamantylmethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Pyridine (optional, as an acid scavenger)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1-adamantylmethanol in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise from the dropping funnel. If pyridine is used, it can be added to the initial solution or co-added with the thionyl chloride.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and flame-dried glassware is crucial as thionyl chloride reacts readily with water, which would consume the reagent and reduce the yield.

-

Controlled Addition at 0 °C: The reaction is exothermic, and slow, dropwise addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

-

Acid Scavenger (Optional): The reaction generates HCl. While not always necessary, the inclusion of a non-nucleophilic base like pyridine can neutralize the acid, which may be beneficial for sensitive substrates or to drive the reaction to completion.

-

Aqueous Workup: The bicarbonate wash neutralizes excess acid, and the brine wash helps to remove any remaining water from the organic layer.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show characteristic signals for the adamantyl cage protons and the chloromethyl group. The adamantyl protons will appear as a series of broad multiplets in the upfield region (typically between 1.5 and 2.1 ppm). The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a distinct singlet further downfield, likely in the range of 3.2-3.5 ppm, due to the deshielding effect of the adjacent chlorine atom.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide a clear fingerprint of the molecule. Based on data for similar adamantane derivatives, the following approximate chemical shifts are anticipated:[1][5]

-

-CH₂Cl: ~45-50 ppm

-

Quaternary Adamantyl Carbon (C-1): ~35-40 ppm

-

Methine Adamantyl Carbons (CH): ~30-35 ppm

-

Methylene Adamantyl Carbons (CH₂): ~38-42 ppm

Expected Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 184, with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom. A prominent fragment would be the loss of the chloromethyl group, leading to the adamantyl cation at m/z 135.

Reactivity and Application in Drug Synthesis

The synthetic utility of this compound lies in the reactivity of the primary alkyl chloride. This functional group allows for the introduction of the adamantyl moiety via nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chloromethyl group of this compound is a primary alkyl halide. However, its reactivity in Sₙ2 reactions is significantly influenced by the steric bulk of the adjacent adamantyl cage. This is analogous to the well-documented low Sₙ2 reactivity of neopentyl halides. The bulky adamantyl group hinders the backside attack of a nucleophile on the chloromethyl carbon, thereby increasing the activation energy of the Sₙ2 transition state.

Despite this steric hindrance, nucleophilic substitution reactions can be achieved, often requiring more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or polar aprotic solvents) compared to less hindered primary alkyl halides.

Diagram: Sₙ2 Reaction of this compound

Caption: Synthetic pathway from this compound to APIs.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [6][7]It is also reported to cause severe skin burns and eye damage. [6]Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound, with its CAS number 770-70-7, is a valuable and versatile building block in medicinal chemistry. Its synthesis from 1-adamantylmethanol is a straightforward process, and its reactivity, though sterically hindered, allows for the strategic incorporation of the lipophilic and metabolically robust adamantyl group into drug candidates. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage the unique advantages of the adamantane scaffold in the development of novel therapeutics.

References

- Duddeck, H. (1975).

- Huang, Y., Paroli, R. M., Gilson, D. F. R., & Butler, I. S. (1993). Order-disorder transitions in adamantane derivatives: Vibrational spectroscopic and 13C NMR studies of 1-chloroadamantane. Canadian Journal of Chemistry, 71(11), 1890-1897.

-

PubChem. (n.d.). Adamantane. Retrieved from [Link]

-

NIST. (n.d.). Adamantane, 1-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloroadamantane. Retrieved from [Link]

- Max, J., & Heilmann, J. (2021). Homoadamantane and Adamantane Acylphloroglucinols from Hypericum hirsutum. Planta Medica, 87(10/11), 896-904.

- Pat. US5015758A. (1991).

- Pat. RU2178400C2. (2002).

- Organic Syntheses. (n.d.). Tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses, Coll. Vol. 7, p.1 (1990); Vol. 60, p.1 (1981).

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-6.

Sources

- 1. kbfi.ee [kbfi.ee]

- 2. Page loading... [wap.guidechem.com]

- 3. Adamantane, 1-chloro- [webbook.nist.gov]

- 4. 1-Chloroadamantane(935-56-8) 1H NMR [m.chemicalbook.com]

- 5. Order-disorder transitions in adamantane derivatives : Vibrational spectroscopic and 13C NMR studies of 1- chloroadamantane - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 6. This compound | C11H17Cl | CID 2103969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 1-Chloroadamantane(935-56-8) 13C NMR spectrum [chemicalbook.com]

- 9. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 1-(Chloromethyl)adamantane from 1-adamantanemethanol

An In-Depth Technical Guide to the Synthesis of 1-(Chloromethyl)adamantane from 1-Adamantanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a pivotal intermediate in the development of adamantane-based pharmaceuticals and advanced materials. We move beyond a simple recitation of procedural steps to deliver a nuanced, field-tested perspective on this critical transformation. The core of this document focuses on the conversion of 1-adamantanemethanol to its chlorinated analogue, emphasizing the mechanistic rationale behind reagent selection and reaction optimization. By integrating established protocols with expert insights, this guide serves as a self-validating resource, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure imparts favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability, to drug candidates. This compound serves as a versatile building block, enabling the introduction of the adamantyl moiety into a wide array of molecular architectures. The chloromethyl group provides a reactive handle for nucleophilic substitution, making it an indispensable precursor for the synthesis of antivirals, ion channel modulators, and specialized polymers.

The conversion of the readily available 1-adamantanemethanol to this compound is a cornerstone of adamantane chemistry. While seemingly straightforward, this SN1-type reaction is subject to subtleties that can significantly impact yield and purity. This guide will dissect the most common and effective methods for this transformation, focusing on the use of thionyl chloride (SOCl₂) and alternative chlorinating agents.

Mechanistic Underpinnings: The SN1 Pathway

The synthesis of this compound from 1-adamantanemethanol proceeds via a nucleophilic substitution reaction, specifically an SN1 mechanism. The adamantyl carbocation is exceptionally stable due to the delocalization of positive charge across the rigid carbon framework, which strongly favors this pathway.

The reaction with thionyl chloride begins with the attack of the hydroxyl group of 1-adamantanemethanol on the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent loss of a proton to form a chlorosulfite intermediate. The decomposition of this intermediate, driven by the release of sulfur dioxide gas, generates the highly stable 1-adamantylmethyl carbocation. The final step involves the rapid attack of the chloride ion on the carbocation to yield the desired product.

Figure 1: SN1 reaction mechanism for the synthesis of this compound.

Experimental Protocols

Method 1: Thionyl Chloride in an Inert Solvent

This is the most widely employed and reliable method for the preparation of this compound. The use of an inert solvent, such as hexane or dichloromethane, helps to control the reaction temperature and facilitate product isolation.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Adamantanemethanol | 166.26 | 10.0 g | 0.060 |

| Thionyl Chloride (SOCl₂) | 118.97 | 10.7 g (6.4 mL) | 0.090 |

| Anhydrous Hexane | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 1-adamantanemethanol (10.0 g, 0.060 mol) and anhydrous hexane (100 mL).

-

Reagent Addition: The flask is cooled in an ice bath, and thionyl chloride (10.7 g, 6.4 mL, 0.090 mol) is added dropwise over a period of 15 minutes with vigorous stirring. The addition should be slow to control the evolution of HCl gas.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux for 2 hours.

-

Workup: The reaction mixture is cooled to room temperature and then carefully poured into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution. The organic layer is separated, washed with brine (2 x 25 mL), and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from methanol to afford this compound as a white solid.

Figure 2: Experimental workflow for the synthesis of this compound.

Safety and Handling Considerations

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Gas Evolution: The reaction produces hydrogen chloride and sulfur dioxide gas. The reaction apparatus should be equipped with a gas trap to neutralize these acidic gases.

-

Quenching: The quenching of the reaction with sodium bicarbonate should be performed slowly and carefully, as it will generate a significant amount of carbon dioxide gas, which can cause pressure buildup.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: The reported melting point of this compound is in the range of 43-46 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.25 (s, 2H, -CH₂Cl), 1.70-1.50 (m, 15H, adamantyl protons).

-

¹³C NMR (CDCl₃, 100 MHz): δ 52.5 (-CH₂Cl), 39.5, 36.8, 32.1, 28.2 (adamantyl carbons).

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (184.7 g/mol ).

Conclusion

The synthesis of this compound from 1-adamantanemethanol via the thionyl chloride method is a robust and efficient transformation that is fundamental to adamantane chemistry. By understanding the underlying SN1 mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable intermediate in high yield and purity. Careful attention to safety precautions is paramount when handling the corrosive and reactive reagents involved. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target compound, enabling its use in subsequent drug discovery and materials science applications.

References

-

Stetter, H., Schwarz, M., & Hirschhorn, A. (1959). Über Verbindungen mit Urotropin-Struktur, XVII. Neue Darstellung und Reaktionen des 1-Adamantylcarbinols. Chemische Berichte, 92(7), 1629-1635. [Link]

-

Landa, S., & Kriebel, S. (1953). Über die Darstellung von 1-Adamantylcarbinol. Collection of Czechoslovak Chemical Communications, 18(2), 258-261. [Link]

-

Olah, G. A., & Prakash, G. K. S. (2009). Carbocation Chemistry. John Wiley & Sons. [Link]

A Technical Guide to the Solubility of 1-(Chloromethyl)adamantane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Chloromethyl)adamantane, a key intermediate in synthetic and medicinal chemistry. Due to a scarcity of published quantitative solubility data, this document emphasizes the underlying physicochemical principles governing its solubility. We explore the influence of the compound's unique molecular structure—a nonpolar adamantane cage coupled with a weakly polar chloromethyl group—on its interactions with various organic solvents. This guide offers a predictive framework based on the "like dissolves like" principle and presents a qualitative assessment of its solubility. Furthermore, a detailed, best-practice experimental protocol for determining solubility via the isothermal shake-flask method is provided, empowering researchers to generate precise data tailored to their specific applications.

Introduction to this compound

This compound (CAS No: 16675-87-5, Molecular Formula: C₁₁H₁₇Cl) is a derivative of adamantane, a rigid, strain-free tricyclic alkane whose carbon framework is a diamondoid.[1][2] The adamantane scaffold is highly valued in drug discovery and materials science for its lipophilicity, steric bulk, and metabolic stability.[3] The introduction of a chloromethyl group at the 1-position provides a reactive handle for further chemical modifications, making this compound a versatile building block for synthesizing more complex molecules with therapeutic or material applications.

Understanding the solubility of this compound is critical for a range of laboratory and industrial processes, including:

-

Reaction Media Selection: Choosing an appropriate solvent to ensure reactants are in the same phase for optimal reaction kinetics.

-

Purification: Developing effective crystallization, precipitation, and chromatographic separation methods.

-

Formulation: Preparing solutions of known concentrations for assays, screening, and formulation development.

-

Handling and Storage: Ensuring safe and stable storage conditions.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used rule of "like dissolves like" serves as a primary guideline.[4] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][6]

The dissolution process can be broken down into three energetic steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid this compound.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Establishing Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules.

A compound dissolves readily when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.

Predicting the Solubility of this compound

The molecular structure of this compound is amphiphilic, featuring a large, nonpolar part and a small, weakly polar functional group.

-

The Adamantane Cage: This bulky, saturated hydrocarbon framework is highly nonpolar and lipophilic.[7] Its interactions are dominated by weak van der Waals forces (London dispersion forces). This part of the molecule strongly favors dissolution in nonpolar organic solvents. Adamantane itself is readily soluble in nonpolar solvents like hydrocarbons but practically insoluble in water.[2][8]

-

The Chloromethyl Group (-CH₂Cl): The carbon-chlorine bond introduces a dipole moment, making this group weakly polar. It can participate in dipole-dipole interactions but is not capable of hydrogen bonding.

Overall Prediction: The solubility of this compound will be dominated by its large nonpolar adamantane core. Therefore, it is expected to exhibit the highest solubility in nonpolar and weakly polar aprotic solvents. Its solubility will likely decrease significantly as the polarity of the solvent increases, especially in polar protic solvents like water and lower alcohols, where strong hydrogen bonding networks would need to be disrupted.

The following diagram illustrates the key intermolecular forces influencing solubility.

Caption: Predicted interactions between this compound and different solvent classes.

Qualitative Solubility Assessment

While precise quantitative data is not widely published, a qualitative assessment can be compiled from analogous compounds and general chemical principles.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene, Benzene | Highly Soluble | "Like dissolves like"; strong van der Waals interactions between the adamantane cage and solvent.[2][8] |

| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Highly Soluble | Solvents are nonpolar or weakly polar, effectively solvating the entire molecule. |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate, Acetone | Soluble to Moderately Soluble | The polar portion of the solvent can interact with the -CH₂Cl group, while the nonpolar part solvates the cage. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Slightly Soluble to Sparingly Soluble | Energy cost to break the solvent's hydrogen bonding network is high relative to solute-solvent interactions. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | The large nonpolar cage dominates, leading to unfavorable hydrophobic interactions.[2] |

Experimental Protocol for Solubility Determination

To obtain reliable, quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique.[5]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (≥98% purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Dilution: Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/100 g solvent, or mol/L).

The following workflow diagram visualizes the experimental protocol.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Discussion and Practical Applications

The predicted solubility profile indicates that for synthetic reactions, nonpolar solvents like toluene or halogenated solvents like dichloromethane are excellent choices for dissolving this compound. For purification by crystallization, a binary solvent system could be effective. For example, dissolving the compound in a good solvent (e.g., THF or DCM) at an elevated temperature, followed by the slow addition of a poor solvent (an "anti-solvent") like methanol or hexane, would likely induce crystallization of the pure product upon cooling.

For professionals in drug development, the high lipophilicity (estimated XLogP3 of ~3.4-3.7) suggests that while this moiety can enhance membrane permeability, its low aqueous solubility could pose challenges for formulation.[9] Strategies such as co-solvency or the use of cyclodextrin complexes may be necessary to improve solubility in aqueous-based delivery systems.[7]

Conclusion

This compound is a lipophilic compound with a strong preference for nonpolar and weakly polar aprotic organic solvents. Its solubility is primarily dictated by the large, nonpolar adamantane cage. While quantitative data in the public domain is limited, its solubility behavior can be reliably predicted from fundamental chemical principles. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a robust method for generating accurate and reproducible data. This understanding is foundational for the effective use of this compound in research, synthesis, and development.

References

Sources

- 1. This compound | C11H17Cl | CID 2103969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Chloroadamantane | 935-56-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

The Adamantane Core: A Technical Guide to 1-(Chloromethyl)adamantane as a Versatile Precursor in Derivative Synthesis

Abstract

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties to molecules, including enhanced metabolic stability, increased lipophilicity, and the ability to serve as a robust scaffold. 1-(Chloromethyl)adamantane has emerged as a key building block for the synthesis of a diverse array of adamantane derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, focusing on its application in nucleophilic substitution and Friedel-Crafts reactions. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to empower the seamless integration of the adamantane moiety into novel molecular architectures.

Introduction: The Strategic Importance of the Adamantyl Moiety

The adamantane scaffold, with its tricyclic cage-like structure, is not merely a bulky substituent but a strategic element in molecular design. First isolated from crude oil and later made accessible through synthetic routes, adamantane's incorporation into bioactive molecules can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[1] Its high lipophilicity can enhance membrane permeability and bioavailability, while its rigid structure can shield adjacent functional groups from metabolic degradation, thereby prolonging a drug's half-life.[1]

This compound (CAS No: 770-70-7), a readily accessible derivative, serves as a versatile precursor for introducing the adamantylmethyl group.[2] The presence of the reactive chloromethyl group allows for straightforward derivatization through various synthetic transformations, making it a cornerstone for the construction of novel adamantane-containing compounds with applications ranging from antiviral agents to advanced polymers.

Key Synthetic Transformations of this compound

The reactivity of this compound is primarily dictated by the C-Cl bond of the chloromethyl group. This allows for two major classes of reactions: nucleophilic substitution and Friedel-Crafts alkylation.

Nucleophilic Substitution Reactions: Building Diverse Functionalities

Nucleophilic substitution reactions provide a direct and efficient method for introducing a wide range of functional groups onto the adamantane core. The primary nature of the carbon bearing the chlorine atom favors the SN2 mechanism, although SN1-type reactions can also occur under certain conditions.

The synthesis of adamantyl amines is of particular importance due to the well-established antiviral activity of compounds like Amantadine and Rimantadine.[1][3][4] While these drugs are typically synthesized from 1-adamantyl bromide or amine, the principles of nucleophilic substitution are directly applicable to this compound for the synthesis of related structures.

Experimental Protocol: Synthesis of N-(Adamantan-1-ylmethyl)aniline

This protocol details a representative nucleophilic substitution reaction between this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of aniline (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to ensure the deprotonation of aniline.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(adamantan-1-ylmethyl)aniline.

Causality of Experimental Choices:

-

Base (K₂CO₃): A moderately strong base is required to deprotonate the aniline, generating the more nucleophilic anilide anion.

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophile, thus enhancing its reactivity.

-

Temperature: Heating the reaction mixture increases the reaction rate, allowing for a reasonable reaction time.

Friedel-Crafts Alkylation: Forging Carbon-Carbon Bonds with Aromatic Systems

Friedel-Crafts alkylation is a powerful tool for forming carbon-carbon bonds between an alkyl halide and an aromatic ring. In the context of this compound, this reaction allows for the direct attachment of the adamantylmethyl group to various aromatic and heteroaromatic systems. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically required to activate the alkyl halide.[5][6]

The introduction of the adamantyl moiety into aromatic systems can significantly impact their physical and biological properties. For example, adamantyl-containing polymers often exhibit high glass transition temperatures and enhanced thermal stability. In medicinal chemistry, the adamantyl group can serve as a lipophilic anchor to improve drug-target interactions.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with this compound

This protocol outlines the synthesis of (adamantan-1-ylmethyl)benzene.

Materials:

-

This compound

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Hydrochloric acid (1 M)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (used as both reactant and solvent).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous benzene and add it dropwise to the stirred suspension of AlCl₃ in benzene.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by GC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield (adamantan-1-ylmethyl)benzene.

Causality of Experimental Choices:

-

Lewis Acid (AlCl₃): The Lewis acid is crucial for generating the electrophilic carbocation or a highly polarized complex from this compound, which is then attacked by the electron-rich benzene ring.

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst.

-

Temperature Control: The initial cooling helps to control the exothermic reaction. The reaction is then allowed to proceed at room temperature for optimal conversion.

Applications in Drug Development and Materials Science

The derivatives synthesized from this compound have found applications in diverse scientific fields.

Antiviral Agents

The adamantane core is a key pharmacophore in several antiviral drugs. While Amantadine and Rimantadine are the most well-known examples, research continues to explore new adamantane derivatives with improved efficacy and broader spectrum of activity. The synthesis of novel aminoadamantane analogues, accessible from this compound, is a promising avenue for the development of new antiviral therapies.[3][7][8]

Adamantane-Containing Polymers

The incorporation of the bulky and rigid adamantyl group into polymer backbones can significantly enhance their thermal and mechanical properties. Adamantane-based polymers are being investigated for applications as high-temperature plastics, photoresist materials for microlithography, and in the development of advanced coatings and membranes.[9] For instance, adamantane-based molecular glass photoresists have shown promise for sub-200 nm lithography.[10]

Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of adamantane derivatives from various precursors, illustrating the versatility of these synthetic routes.

| Starting Material | Reagent | Product | Reaction Type | Conditions | Yield (%) | Reference |

| 1-Bromoadamantane | Formamide, H₂SO₄ | N-(1-Adamantyl)formamide | Nucleophilic Substitution | 85 °C, 5.5 h | 94 | [11] |

| 1-Bromoadamantane | Urea, TBAI, Methanol | Amantadine Hydrochloride | Nucleophilic Substitution | 65 °C, 2 h | 93 | [4] |

| 1-Acetoxyadamantane | 4-Bromoanisole, H₂SO₄, n-Heptane | 1-(4-Methoxyphenyl)adamantane | Friedel-Crafts Alkylation | 21 °C, 24 h | Not specified | [12] |

| 1-Bromoadamantane | Benzene, FeCl₃ | 1-Phenyladamantane | Friedel-Crafts Alkylation | Reflux | Not specified | [9] |

Conclusion

This compound stands as a pivotal precursor in the synthesis of a wide range of adamantane derivatives. Its reactivity in nucleophilic substitution and Friedel-Crafts alkylation reactions provides a facile and efficient means to introduce the valuable adamantyl moiety into diverse molecular frameworks. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to leverage the unique properties of the adamantane core in their drug discovery and materials science endeavors. The continued exploration of adamantane chemistry, facilitated by versatile building blocks like this compound, promises to unlock new frontiers in the development of advanced materials and therapeutics.

References

-

Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 2022. [Link]

-

Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 2020. [Link]

-

A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 2022. [Link]

-

Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences, 2024. [Link]

-

a simple method for synthesis of amantadine hydrochloride. IJPSR, 2021. [Link]

- Adamantane Based Molecular Glass Photoresists for Sub-200 Nm Lithography.

-

Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 2017. [Link]

-

A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. ResearchGate, 2022. [Link]

-

Synthesis and antiviral activity of metabolites of rimantadine. Journal of Medicinal Chemistry, 1990. [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 2024. [Link]

-

Reactions of 1- and 2-Halo- and 1,2-Dichloroadamantanes with Nucleophiles by the S(RN)1 Mechanism. The Journal of Organic Chemistry, 1993. [Link]

-

Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. Polymer Chemistry, 2014. [Link]

-

Friedel-Crafts Reactions of Benzene. YouTube, 2017. [Link]

-

Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. RSC Publishing, 2014. [Link]

-

Friedel-Crafts Reactions of Benzene and Methylbenzene. ChemKey, 2023. [Link]

-

Synthesis of adamantylcontaining compounds - Structure elements of rotaxanes and supramolecular polymers. Mendeley, 2017. [Link]

-

A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 2020. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of 1-adamantane derivatives.

-

Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers. ResearchGate, 2017. [Link]

-

A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Semantic Scholar, 2024. [Link]

-

A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI, 2024. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C11H17Cl | CID 2103969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. shout.education [shout.education]

- 7. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and antiviral activity of metabolites of rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. US20080318156A1 - Adamantane Based Molecular Glass Photoresists for Sub-200 Nm Lithography - Google Patents [patents.google.com]

- 11. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

The Enigmatic Reactivity of 1-(Chloromethyl)adamantane: A Guide to its Nucleophilic Substitution Mechanisms

Abstract

The adamantane cage, a rigid, diamondoid hydrocarbon, imparts unique physicochemical properties to molecules, making it a privileged scaffold in medicinal chemistry and materials science. This guide delves into the complex and intriguing mechanism of nucleophilic substitution on 1-(chloromethyl)adamantane. While the substrate is formally a primary alkyl halide, the extreme steric hindrance imposed by the adamantyl group challenges the conventional S(_N)2 pathway. This document provides an in-depth analysis of the competing S(_N)1 and S(_N)2 reaction coordinates, supported by mechanistic principles, evidence from analogous systems, and proposed experimental protocols for definitive characterization.

Introduction: The Adamantane Paradox in Nucleophilic Substitution

Adamantane's unique, rigid, and bulky structure is a cornerstone of its utility in drug design, where it can be used to control the orientation of functional groups and modulate properties like lipophilicity.[1][2] However, these same structural features create a fascinating mechanistic puzzle when a reactive center is placed adjacent to the cage, as in this compound.

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, typically proceeding through one of two primary mechanisms: the bimolecular S(_N)2 pathway or the unimolecular S(_N)1 pathway.[3][4] The choice of mechanism is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[5][6]

This compound presents a classic conflict of these guiding principles:

-

Primary Substrate: The chloride leaving group is attached to a primary carbon, which would typically favor a concerted, single-step S(_N)2 reaction. Primary carbocations are notoriously unstable, making an S(_N)1 pathway energetically unfavorable.[7]

-

Steric Hindrance: The voluminous adamantyl group provides immense steric shielding to the electrophilic carbon, severely impeding the backside attack required for an S(_N)2 mechanism.[8][9]

This dichotomy suggests that neither mechanism is ideal, and the operative pathway is likely highly dependent on the reaction conditions, potentially leading to a continuum of mechanistic behavior or unexpected reaction outcomes.

The S(_N)2 Pathway: A Sterically Besieged Trajectory

The S(_N)2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack), proceeding through a trigonal bipyramidal transition state.[10][11]

The Overwhelming Influence of Steric Hindrance

The rate of an S(_N)2 reaction is exquisitely sensitive to steric hindrance at the reaction center.[12] The adamantyl group, akin to a t-butyl group but even more sterically demanding due to its rigid, cage-like structure, creates a formidable barrier to the approach of a nucleophile.

Caption: The concerted S(_N)2 mechanism, highlighting the sterically hindered backside attack.

Computational and experimental studies have consistently shown that increasing the size of substituents on the electrophilic carbon dramatically decreases the rate of S(_N)2 reactions.[10] For this compound, any nucleophile attempting a backside attack would encounter severe non-bonded interactions with the hydrogens of the adamantyl cage, significantly raising the activation energy of the transition state. Consequently, under most conditions, a pure S(_N)2 mechanism is highly improbable.

The S(_N)1 Pathway: A Journey Through a Rearranging Carbocation

The S(_N)1 mechanism is a stepwise process initiated by the rate-determining departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly captured by a nucleophile.[11]

The Unstable Primary Carbocation and the Driving Force for Rearrangement

The direct formation of a primary 1-adamantylmethyl carbocation from the heterolysis of the C-Cl bond is an energetically costly step. However, this unstable intermediate would not persist. It is poised to undergo a rapid and irreversible 1,2-hydride shift or, more likely, a Wagner-Meerwein rearrangement involving a C-C bond shift, to form the exceptionally stable tertiary 1-adamantyl cation.[13][14] The relief of the strain and the formation of a tertiary carbocation provide a strong thermodynamic driving force for this rearrangement.[15]

Caption: The S(_N)1 mechanism involving a key carbocation rearrangement step.

This propensity for rearrangement means that a substitution reaction proceeding through an S(_N)1-like mechanism would yield products derived from the tertiary 1-adamantyl cation, not the primary 1-adamantylmethyl structure.

Evidence from Solvolysis of Analogous Systems

Studies on the solvolysis of 1-adamantylmethyl haloformates provide compelling indirect evidence for the viability of an ionization pathway.[2] In these systems, a competition between a bimolecular addition-elimination pathway and a unimolecular ionization pathway was observed. The ionization pathway, analogous to an S(_N)1 reaction, was favored in solvents with low nucleophilicity and high ionizing power.[2] This suggests that for this compound, conditions that favor carbocation formation (e.g., polar protic solvents) would likely promote an S(_N)1-type mechanism with subsequent rearrangement.

A Mechanistic Crossroads: The Role of Reaction Conditions

The choice between the highly disfavored S(_N)2 pathway and an S(_N)1 pathway that necessitates a high-energy primary carbocation formation and subsequent rearrangement is finely balanced. The outcome is critically dependent on the specific reaction conditions.

| Factor | Effect on S(_N)1 Pathway | Effect on S(_N)2 Pathway | Predicted Outcome for this compound |

| Nucleophile | Rate is independent of nucleophile concentration/strength. Favored by weak nucleophiles (e.g., H₂O, ROH). | Rate is directly proportional to nucleophile concentration/strength. Favored by strong, unhindered nucleophiles (e.g., CN⁻, I⁻). | Strong nucleophiles may attempt an S(_N)2 reaction, but it will be extremely slow due to sterics. Weak nucleophiles under solvolytic conditions will favor an S(_N)1 pathway. |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) that stabilize the carbocation intermediate and the leaving group.[4] | Favored by polar aprotic solvents (e.g., acetone, DMSO) that do not solvate the nucleophile as strongly, increasing its reactivity.[4] | Polar protic solvents will strongly favor the S(_N)1 pathway with rearrangement. |

| Temperature | Increasing temperature generally increases the rate of both reactions. | Increasing temperature generally increases the rate of both reactions. | Higher temperatures will favor the higher activation energy pathway, which is likely the S(_N)1 mechanism due to the initial C-Cl bond cleavage. |

Experimental Protocols for Mechanistic Elucidation

To definitively determine the operative mechanism for nucleophilic substitution on this compound, a series of targeted experiments are required.

Kinetic Studies

Objective: To determine the rate law of the substitution reaction.

Protocol:

-

Reaction Setup: Prepare a series of reactions in a suitable polar aprotic solvent (e.g., acetone) at a constant temperature.

-

Varying Nucleophile Concentration: Use a strong, non-basic nucleophile (e.g., sodium iodide). In separate, parallel experiments, vary the initial concentration of the nucleophile while keeping the concentration of this compound constant.

-

Varying Substrate Concentration: In another set of experiments, vary the initial concentration of this compound while keeping the nucleophile concentration constant.

-

Monitoring Reaction Progress: At timed intervals, withdraw aliquots from each reaction mixture and quench the reaction. Analyze the concentration of the starting material or product using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the initial reaction rate against the concentration of the nucleophile and the substrate.

-

A first-order dependence on both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]) would indicate an S(_N)2 mechanism.

-

A first-order dependence on only the substrate (Rate = k[Substrate]) would be indicative of an S(_N)1 mechanism.

-

Caption: A streamlined workflow for determining the reaction's rate law.

Product Analysis

Objective: To identify the structure of the substitution product(s).

Protocol:

-

Reaction Conditions: Conduct the substitution reaction under typical S(_N)1 conditions (e.g., solvolysis in 80% ethanol/water) and S(_N)2 conditions (e.g., with sodium azide in DMSO).

-

Product Isolation: After the reaction is complete, isolate the organic product(s) through extraction and purification (e.g., column chromatography).

-

Structural Characterization: Analyze the structure of the product(s) using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will be the most definitive technique. An unrearranged product will show a methylene group adjacent to the adamantyl cage. A rearranged product will show the substituent directly attached to a bridgehead carbon of the adamantane core.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Expected Outcomes:

-

S(_N)1 Mechanism: The major product will be the rearranged isomer, where the nucleophile is attached to the C1 position of the adamantyl cage.

-

S(_N)2 Mechanism: The product will be the unrearranged 1-(nucleomethyl)adamantane.

Conclusion: A Dominant S(_N)1 Character with Rearrangement

Based on fundamental principles and evidence from analogous systems, nucleophilic substitution on this compound is a mechanistically fascinating case. While it is a primary halide, the immense steric hindrance provided by the adamantyl cage renders the classic S(_N)2 pathway exceptionally slow, if not entirely inoperative.

The more plausible pathway, particularly under solvolytic or weakly nucleophilic conditions, is an S(_N)1-like mechanism. This pathway proceeds through a high-energy primary carbocation that rapidly undergoes a thermodynamically favorable rearrangement to the stable tertiary 1-adamantyl cation. Consequently, the observed products are expected to be those of substitution on the adamantyl bridgehead carbon.

For researchers and drug development professionals, understanding this reactivity is paramount. It dictates that this compound should not be viewed as a simple primary alkyl halide for introducing a 1-adamantylmethyl moiety via S(_N)2 reactions. Instead, under conditions that favor ionization, it serves as a progenitor for the 1-adamantyl cation, leading to the formation of 1-substituted adamantane derivatives. Definitive experimental validation through the kinetic and product analysis protocols outlined herein is essential for fully characterizing this enigmatic reactivity profile.

References

- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- SciSpace. (n.d.).

- Park, K.-H., et al. (2012). Rate and Product Studies of 1-Adamantylmethyl Haloformates Under Solvolytic Conditions. Bulletin of the Korean Chemical Society, 33(11), 3657-3662.

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

PubMed. (n.d.). Reactions of 1- and 2-Halo- and 1,2-Dichloroadamantanes with Nucleophiles by the S(RN)1 Mechanism. [Link]

- Ghigo, G., Maranzana, A., & Tonachini, G. (2013). Memory effects in carbocation rearrangements: structural and dynamic study of the norborn-2-en-7-ylmethyl-X solvolysis case. The Journal of Organic Chemistry, 78(18), 9033-9045.

- ACS Publications. (2004). Steric Effects in SN2 Reactions. The Influence of Microsolvation. The Journal of Physical Chemistry A, 108(4), 639-646.

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

- Kevill, D. N., & D'Souza, M. J. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International Journal of Molecular Sciences, 22(14), 7394.

-

Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

-

PMC. (2017). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]

-

Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]

-

Chemistry LibreTexts. (2021). 8.2: Two Mechanistic Models for Nucleophilic Substitution. [Link]

-

Pearson. (n.d.). a. Explain why both SN2 and SN1 reactions are not feasible for 1-(chloromethyl)-1-isopropylcyclohexane. [Link]

-

Chad's Prep. (n.d.). Carbocation Rearrangements in SN1 Reactions. [Link]

-

PMC. (2023). Computational prediction of complex cationic rearrangement outcomes. [Link]

-

Patsnap Eureka. (2024). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. [Link]

-

ResearchGate. (2013). Memory Effects in Carbocation Rearrangements: Structural and Dynamic Study of the Norborn-2-en-7-ylmethyl-X Solvolysis Case. [Link]

-

Chemistry LibreTexts. (2020). 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions. [Link]

-

Chemistry LibreTexts. (2023). Carbocation Rearrangements. [Link]

-

Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]

- RSC Publishing. (2000). The mechanism for the rearrangement of the adamantly cation.

-

YouTube. (2020). 7.3 SN1 vs SN2 | Organic Chemistry. [Link]

Sources

- 1. Reactions of 1- and 2-Halo- and 1,2-Dichloroadamantanes with Nucleophiles by the S(RN)1 Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The mechanism for the rearrangement of the adamantly cation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Unique Reactivity of the Adamantyl Scaffold

An In-depth Technical Guide to the Reactions of 1-(Chloromethyl)adamantane

Adamantane, the smallest diamondoid, presents a unique structural motif in organic chemistry. Its rigid, strain-free, and highly symmetric cage structure imparts exceptional properties to its derivatives, including high lipophilicity, thermal stability, and metabolic resistance. These characteristics have made the adamantane scaffold a privileged structure in drug discovery and materials science.[1][2][3] this compound (1-AdCH₂Cl) is a key building block that combines the bulky, rigid adamantyl group with a reactive chloromethyl handle.

This guide provides an in-depth exploration of the core reactions of this compound. We will delve into the mechanistic underpinnings of its reactivity, explaining the causality behind experimental outcomes and providing field-proven protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Physicochemical Properties of this compound

A foundational understanding of a reagent's physical properties is critical for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 770-70-7 | [4][5] |

| Molecular Formula | C₁₁H₁₇Cl | [4][5] |

| Molecular Weight | 184.71 g/mol | [4][5] |

| Boiling Point | 247.6 °C at 760 mmHg | [6] |

| Melting Point | 27-30 °C | [7] |

| Density | 1.108 g/cm³ | [6] |

| Flash Point | 102.6 °C | [6] |

| InChIKey | VZUOFLCVOCPUCM-UHFFFAOYSA-N | [4][7] |

Core Principles of Reactivity

The reactions of this compound are governed by a fascinating interplay of steric and electronic effects. Although it is formally a primary alkyl halide, its reactivity profile is distinct from simpler analogues like neopentyl chloride.

-

Steric Hindrance : The bulky adamantyl cage significantly hinders backside attack at the α-carbon, making a classic Sₙ2 reaction pathway energetically unfavorable.[8]

-

Carbocation Stability : While the initial formation of a primary carbocation (1-AdCH₂⁺) is unfavorable, the system can undergo rearrangement to form a highly stable tertiary bridgehead carbocation (1-Ad⁺). This rearrangement is a powerful thermodynamic driving force in many of its reactions.[9][10][11] The stability of the 1-adamantyl cation is a cornerstone of adamantane chemistry.

This dual nature—resistance to Sₙ2 and propensity for Sₙ1-like pathways involving rearrangement—dictates the conditions required and the products observed in its various transformations.

Caption: Competing substitution pathways for this compound.

Key Reaction Classes

Nucleophilic Substitution Reactions

Direct substitution on the chloromethyl group without rearrangement is possible but often requires specific conditions or nucleophiles. More commonly, reactions proceed through pathways that allow for the formation of the more stable tertiary adamantyl cation.

Reaction with Amines and Alcohols: The reaction of this compound with amines or alcohols can lead to the corresponding N- or O-alkylated adamantane derivatives. These reactions often require elevated temperatures and may be catalyzed by Lewis acids or proceed under solvolytic conditions. For instance, the solvolysis of 1-chloroadamantane (a related compound) with alcohols in the presence of palladium complexes yields 1-alkoxyadamantanes.[12] This suggests that similar conditions could be applied to this compound, likely proceeding via a rearranged carbocation.

S(RN)1 Mechanism: Under photostimulation in liquid ammonia, 1-chloroadamantane can react with nucleophiles like diphenylphosphide (Ph₂P⁻) or trimethylstannyl (Me₃Sn⁻) ions via a radical-nucleophilic substitution (S(RN)1) mechanism.[13] These reactions do not occur in the dark and are inhibited by radical scavengers, confirming the radical chain mechanism.[13] While this has been demonstrated for the parent 1-chloroadamantane, its applicability to this compound provides a potential avenue for forming C-P or C-Sn bonds under non-carbocationic conditions.

Solvolysis Reactions

The study of solvolysis reactions provides deep mechanistic insight. Research on related compounds like 1-adamantylmethyl chloroformate reveals that the reaction pathway is highly dependent on the solvent's nucleophilicity and ionizing power.[14] In solvents with low nucleophilicity and high ionizing power, an ionization (Sₙ1-like) pathway dominates.[14] Conversely, in more nucleophilic solvents, an addition-elimination pathway can occur at the carbonyl group of the chloroformate.[14]

For this compound itself, solvolysis in hydroxylic solvents like alcohols or water is expected to proceed via an Sₙ1 mechanism, likely involving rearrangement to the 1-adamantyl cation, which is then trapped by the solvent. The rate of solvolysis of 1-adamantyl chloride is known to be dramatically accelerated by substituents that can stabilize the carbocation intermediate.[15]

Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a cornerstone of C-C bond formation to aromatic rings. This compound serves as an excellent alkylating agent for electron-rich aromatic and heteroaromatic compounds.[16] The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃), which facilitates the formation of the electrophilic species that attacks the aromatic ring.[17]

The generally accepted mechanism involves the Lewis acid activating the C-Cl bond, leading to a carbocation or a highly polarized complex that acts as the electrophile.[16] Given the propensity for rearrangement, it is plausible that the active electrophile is the tertiary 1-adamantyl cation rather than the primary 1-adamantylmethyl cation, leading to the direct attachment of the adamantyl cage to the aromatic ring.

Caption: Proposed Friedel-Crafts alkylation workflow with rearrangement.

Grignard Reagent Formation

Organometallic reagents are powerful tools for C-C bond formation. While the preparation of Grignard reagents from adamantyl halides is a well-established process, it requires careful execution.[18][19] The formation of 1-(adamantylmethyl)magnesium chloride from this compound would provide a potent nucleophile.

This Grignard reagent can then be used in reactions with a wide array of electrophiles, such as aldehydes, ketones, and esters, to synthesize more complex adamantane derivatives.[19] For example, reaction with an aldehyde would yield a secondary alcohol containing the adamantylmethyl moiety.

Caption: Two-stage workflow for Grignard reaction of this compound.

Applications in Drug Discovery

The adamantane cage is a bioisostere for phenyl groups and is frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as increasing lipophilicity, improving metabolic stability, or prolonging half-life.[2][3] Its rigid structure also serves as a robust scaffold for positioning pharmacophoric elements in three-dimensional space to optimize binding affinity with biological targets.[20][21]

This compound is a key starting material for synthesizing these complex active pharmaceutical ingredients (APIs). For example, the adamantane structure in Saxagliptin, a DPP-4 inhibitor for type 2 diabetes, is crucial for its binding and therapeutic efficacy.[2] The reactions described herein—alkylation of heterocycles, formation of ethers and amines, and carbon-carbon bond-forming reactions—are all fundamental transformations used to build such complex molecules.

Experimental Protocols

The following protocols are illustrative examples based on established methodologies for analogous reactions. They should be adapted and optimized for specific substrates and scales.

Protocol 1: Friedel-Crafts Alkylation of Anisole

This protocol describes the alkylation of anisole, an activated aromatic compound, with this compound, likely proceeding via rearrangement.

Materials:

-

This compound (1.0 eq)

-

Anisole (3.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool the flask to 0 °C in an ice bath.

-

Carefully add anhydrous AlCl₃ to the cold DCM with stirring.

-

In a separate flask, dissolve this compound and anisole in anhydrous DCM.

-

Slowly add the solution of reactants to the stirred AlCl₃ suspension at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 1-(4-methoxyphenyl)adamantane product.

Causality & Validation: The use of a Lewis acid is essential to activate the alkyl halide.[16] Anisole is used in excess to favor the desired mono-alkylation and serve as a solvent. The acidic and basic washes in the workup remove the catalyst and unreacted starting materials. The final product is validated by NMR and MS analysis, which will confirm the connectivity at the adamantane bridgehead position, consistent with a rearrangement mechanism.

Protocol 2: Synthesis of 1-(Azidomethyl)adamantane (Sₙ2-type)

This protocol describes a direct displacement of the chloride, a classic Sₙ2 reaction. While sterically hindered for this compound, the use of a potent nucleophile in a polar aprotic solvent can facilitate the reaction.

Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF.

-

Add sodium azide to the solution. Caution: Sodium azide is highly toxic.

-

Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase with diethyl ether (3x).

-

Combine the organic extracts and wash with brine (3x) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure.

-

The crude 1-(azidomethyl)adamantane can be purified by chromatography if necessary.

Causality & Validation: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic azide anion, which is necessary to overcome the steric hindrance of the adamantyl group.[22] The progress is monitored for the disappearance of starting material. The final product can be validated by IR spectroscopy (strong azide stretch ~2100 cm⁻¹) and NMR spectroscopy.

Conclusion

This compound is a versatile chemical intermediate whose reactivity is dominated by the steric bulk of the adamantyl cage and the exceptional stability of the rearranged 1-adamantyl tertiary carbocation. While resistant to classical Sₙ2 reactions, it readily undergoes Sₙ1-type solvolysis and Friedel-Crafts alkylations that proceed via rearrangement. Furthermore, it can be converted into a Grignard reagent for nucleophilic additions or be forced to undergo direct substitution with powerful nucleophiles. A thorough understanding of these competing pathways is essential for any scientist aiming to incorporate the valuable adamantyl moiety into novel molecules for pharmaceutical or material applications.

References

-

Peñéñory, A. B., & Rossi, R. A. (2001). Reactions of 1- and 2-Halo- and 1,2-Dichloroadamantanes with Nucleophiles by the S(RN)1 Mechanism. The Journal of Organic Chemistry, 66(15), 5142–5148. [Link]

-

ResearchGate. (n.d.). Adamantane and Grignard Reaction. Retrieved from [Link]

-

Doležal, M., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722. [Link]

-

Kevill, D. N., & Kim, H. J. (2019). Rate and Product Studies of 1-Adamantylmethyl Haloformates Under Solvolytic Conditions. International Journal of Molecular Sciences, 20(23), 6061. [Link]

- RU2178400C2 - Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol.

-

Barton, D. H. R., et al. (1972). A comparison of decomposition and solvolysis reactions of 1-adamantyl chloroglyoxylate and 1-adamantyl chloroformate. Journal of the Chemical Society, Perkin Transactions 1, 542-546. [Link]

-

Jain, R., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). Pharmaffiliates. [Link]

-

Drug Synthesis. (n.d.). University of Babylon. [Link]

-

Kevill, D. N., & Kim, H. J. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 26(14), 4165. [Link]

-

Bagrii, E. I., et al. (2000). Synthesis of 1-adamantylalkyl ethers via the reaction of 1-chloroadamantane with aliphatic alcohols and adamantanol-1 catalyzed by palladium complexes. Petroleum Chemistry, 40(6), 419-422. [Link]

-

LibreTexts Chemistry. (2020). Carbocation Rearrangements. [Link]

-

Lomas, J. S., & Fain, D. (1995). EXTREMELY LARGE ACCELERATION OF THE SOLVOLYSIS OF 1-ADAMANTYL CHLORIDE UPON INCORPORATION OF A SPIRO ADAMANTANE SUBSTITUENT. Semantic Scholar. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- US5015758A - Process for the preparation of 1-adamantane derivatives.

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

-

Scott, W. L., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Drug Discovery Today. [Link]

-

LibreTexts Chemistry. (2023). Carbocation Rearrangements. [Link]

-

Georgiev, A., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017–1026. [Link]

-

Fokin, A. A., & Schreiner, P. R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Symmetry, 15(11), 2053. [Link]

-

LibreTexts Chemistry. (2024). Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. [Link]

-

Singleton, D. A. (2015). An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. The Journal of Organic Chemistry, 80(12), 6439–6442. [Link]

-